N~1~-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indene moiety, a furan ring, and a hydrazinecarbothioamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the indene and furan intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. For instance, the indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, while the furan ring can be prepared via a cyclization reaction involving furfural and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE: shares similarities with other compounds containing indene and furan moieties, such as certain indole derivatives and imidazole-containing compounds.
Uniqueness
What sets N1-[3-(DIETHYLAMINO)PROPYL]-2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOTHIOAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-3-27(4-2)14-6-13-24-23(31)26-25-22(28)21-12-11-20(30-21)16-29-19-10-9-17-7-5-8-18(17)15-19/h9-12,15H,3-8,13-14,16H2,1-2H3,(H,25,28)(H2,24,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKAIBPZCJNLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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